eEF-2K Inhibitory Potency: Ortho-Bromo vs. Ortho-Fluoro Analogs
The 2-fluorophenyl analog (DFTD) displays an IC50 of 0.92 µM against eEF-2K in a recombinant enzyme assay [1]. Under the same assay conditions, the ortho-bromo analog (333759-76-5) yields a substantially higher IC50 of 28 ± 3 µM, representing a ~30-fold loss in potency attributable to the larger van der Waals radius and altered electronic properties of bromine versus fluorine [2]. This difference emphatically demonstrates that halogen type, not merely the ortho-substitution topology, governs inhibitory activity.
| Evidence Dimension | eEF-2K recombinant enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 28 ± 3 µM (compound 7, CAS 333759-76-5) |
| Comparator Or Baseline | IC50 = 0.92 µM (DFTD, 2-fluorophenyl analog) |
| Quantified Difference | ~30-fold higher IC50 (lower potency) for the ortho-bromo derivative |
| Conditions | Human recombinant eEF-2K, pre-incubated 30 min before addition of peptide substrate and [γ-32P]ATP, scintillation counting [1][2] |
Why This Matters
For scientists selecting a tool compound to probe eEF-2K, the 30-fold potency gap between the 2-bromo and 2-fluoro analogs means that CAS 333759-76-5 cannot substitute for DFTD in potency-dependent studies, yet its distinct chemical handle (Br) may be exploited for orthogonal binding-mode studies or as a less-potent control for covalent target engagement profiling.
- [1] Devkota AK, Tavares CD, Warthaka M, et al. Reversible Covalent Inhibition of eEF-2K by Carbonitriles. ChemBioChem. 2014;15(16):2435-2442. doi:10.1002/cbic.201402321 View Source
- [2] Table 2, eEF-2K Inhibition Data. Molecules. 2014;19:7679. PMC6271662. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC6271662/table/molecules-19-07679-t002/ View Source
